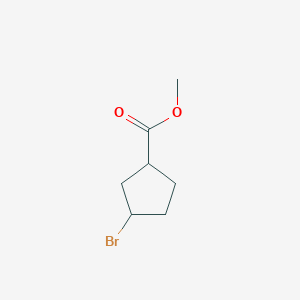

1-Azido-3,3-difluoro-4-methylpentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar azido compounds has been reported. For instance, the synthesis of 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane has been described . In this strategy, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate .Scientific Research Applications

1. Energetic Materials and Propellants

1-Azido-3,3-difluoro-4-methylpentane is related to the development of energetic azide binders and plasticizers for solid propellants. Azides, such as 1-azido compounds, are synthesized for application in solid propellants or plastic-bonded explosives. These azides, due to their energetic properties, have potential applications in the defense industry, particularly in the production of more efficient and stable propellants and explosives (Ou et al., 1995).

2. Synthesis of Bicyclic Amines

Another application of 1-azido compounds is in the synthesis of bicyclic amines, such as bicyclo[1.1.1]pentan-1-amine. The reduction of 1-azido intermediates, like 1-azido-3-iodobicyclo[1.1.1]pentane, offers a scalable and flexible approach to synthesizing these amines. These compounds are important in medicinal chemistry due to their unique structural properties (Goh et al., 2014).

3. Polymer Synthesis and Modification

This compound is also relevant in the field of polymer chemistry. Tertiary azides, which are structurally similar, are used for synthesizing block copolymers and for chemical modifications of existing polymers. The azido group in these compounds allows for reactions with dienophiles, leading to the formation of triazole and triazoline derivatives, which are crucial in developing new polymeric materials (Nguyen et al., 1992).

4. Copper-Catalyzed Cycloadditions

The compound also has applications in copper-catalyzed cycloadditions. The azido group in 1-azido compounds can undergo cycloaddition with terminal alkynes in the presence of copper(I) catalysts. This reaction is a key step in the synthesis of [1,2,3]-triazoles, which have various applications in medicinal chemistry and materials science (Tornøe et al., 2002).

5. Development of Fluorination Technology

In fluorination technology, this compound-related compounds are used to develop materials for lithium batteries. Direct fluorination techniques are employed to synthesize fluorinated derivatives, which are crucial in improving the performance and longevity of lithium-ion batteries (Kobayashi et al., 2003).

Properties

IUPAC Name |

1-azido-3,3-difluoro-4-methylpentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N3/c1-5(2)6(7,8)3-4-10-11-9/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEUBBZIIRCWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCN=[N+]=[N-])(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrazine](/img/structure/B2463699.png)

![N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2463703.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,4-dichlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2463707.png)

![2,6-Dichloro-[1,3]thiazolo[4,5-b]pyrazine](/img/structure/B2463710.png)

![2-[(6-Bromopyridin-2-yl)methyl]guanidine;dihydrochloride](/img/structure/B2463713.png)

![5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2463714.png)

![3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2463715.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate](/img/structure/B2463718.png)

![3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2463720.png)